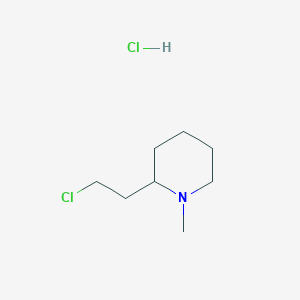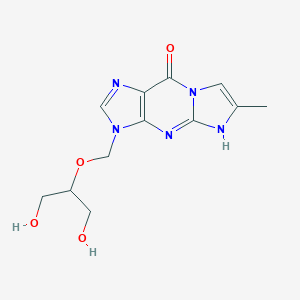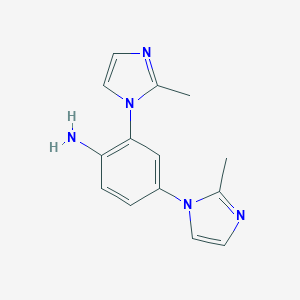
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine, commonly known as BIMPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIMPA is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C15H17N5 and a molecular weight of 271.33 g/mol.
Mechanism Of Action
The mechanism of action of BIMPA involves its binding to the active site of metalloproteases, thereby inhibiting their activity. BIMPA has been shown to bind to the zinc ion present in the active site of metalloproteases, which is essential for their enzymatic activity.
Biochemical And Physiological Effects
BIMPA has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that BIMPA can inhibit the activity of various metalloproteases such as matrix metalloproteases (MMPs), ADAMs (a disintegrin and metalloproteases), and ACE (angiotensin-converting enzyme). In vivo studies have shown that BIMPA can reduce the levels of MMPs in various tissues, which can help in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
BIMPA has several advantages as a research tool, including its high potency and selectivity for metalloproteases, its fluorescent properties, and its ability to inhibit the activity of various metalloproteases. However, BIMPA also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on BIMPA. One potential direction is the development of BIMPA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of BIMPA-based inhibitors for specific metalloproteases that are involved in various diseases such as cancer and arthritis. Furthermore, the potential applications of BIMPA in material science and nanotechnology also warrant further investigation.
Synthesis Methods
BIMPA can be synthesized through a multistep process that involves the reaction of 2-methylimidazole and 4-nitrophenylamine, followed by reduction of the nitro group to an amino group. The final product is obtained by the reaction of the intermediate product with 2-methylimidazole.
Scientific Research Applications
BIMPA has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, BIMPA has been shown to act as a potent inhibitor of metalloproteases, which are enzymes involved in various physiological processes such as tissue remodeling, inflammation, and cancer metastasis. BIMPA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
134485-97-5 |
|---|---|
Product Name |
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine |
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
2,4-bis(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C14H15N5/c1-10-16-5-7-18(10)12-3-4-13(15)14(9-12)19-8-6-17-11(19)2/h3-9H,15H2,1-2H3 |
InChI Key |
GJEJSBBHYCFZBN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
synonyms |
2,4-BIS-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



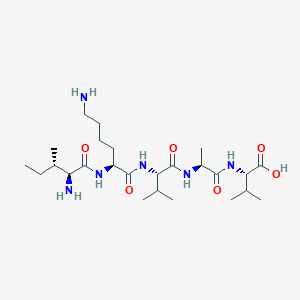
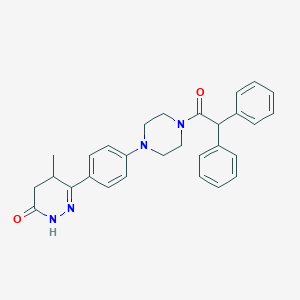

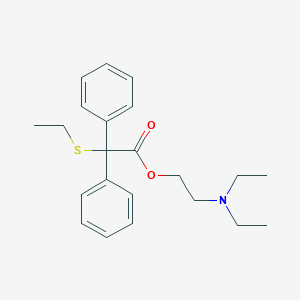
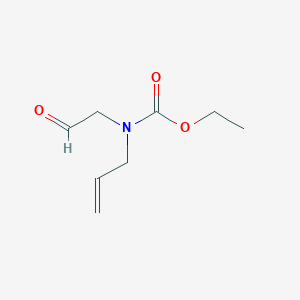
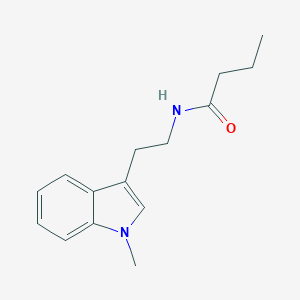
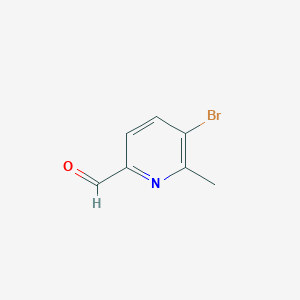

![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
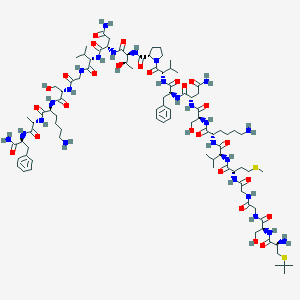
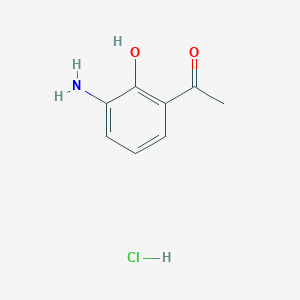
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
